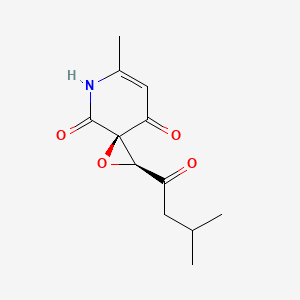

(+)-Flavipucine

Description

Contextualization within Natural Product Chemistry

(+)-Flavipucine belongs to the pyridione epoxide family of fungal antibiotics. researchgate.net It was first identified as the enantiomer of the known (–)-flavipucine. researchgate.netresearchgate.net Natural products like (+)-flavipucine are chemical compounds produced by living organisms and are a rich source of complex and diverse chemical structures. The study of these compounds, a cornerstone of natural product chemistry, often leads to the discovery of new pharmacophores and therapeutic leads.

The isolation of (+)-flavipucine was achieved from the culture extracts of the endophytic fungus Phoma sp., which was found living within the plant Salsola oppositifolia. researchgate.netresearchgate.net Further research has also identified it as a metabolite from cultures of Cladobotryum rubrobrunnescens, a mycophilic fungus. chemicalbook.comresearchgate.net The structural determination of (+)-flavipucine was accomplished through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR), and was confirmed by X-ray analysis and quantum-chemical circular-dichroism calculations. researchgate.netresearchgate.net

Significance of (+)-Flavipucine in Chemical Biology Research

The significance of (+)-flavipucine in chemical biology stems from its potent biological activities, which make it a valuable tool for probing biological systems and a potential starting point for drug discovery. Chemical biology often utilizes small molecules like (+)-flavipucine to understand and manipulate biological processes.

Research has demonstrated that (+)-flavipucine exhibits both antibacterial and antifungal properties. researchgate.netadipogen.com It has shown activity against Gram-positive bacteria such as Bacillus subtilis and has also displayed cytotoxic activity against various cancer cell lines. researchgate.netx-mol.netnih.gov Notably, its cytotoxicity against human leukemia HL-60 cells is comparable to that of SN-38, an active metabolite of the anticancer drug irinotecan. researchgate.netx-mol.net This highlights the potential of the pyridione epoxide moiety as a pharmacophore for developing new therapeutic agents. researchgate.netx-mol.net The exploration of its biological activities and mechanism of action is a key focus of ongoing research.

Physicochemical Properties of (+)-Flavipucine

| Property | Value | Reference |

| Molecular Formula | C12H15NO4 | chemicalbook.com |

| Molecular Weight | 237.25 g/mol | chemicalbook.com |

| Appearance | White to off-white solid | adipogen.com |

| Solubility | Soluble in DMSO, methanol, or dichloromethane | adipogen.com |

| CAS Number | 72597-14-9 | chemicalbook.com |

Biological Activity of (+)-Flavipucine

| Activity | Target Organism/Cell Line | Observations | Reference |

| Antibacterial | Bacillus subtilis | Displayed bactericidal activity. | researchgate.netx-mol.net |

| Antifungal | Phytophthora infestans | Exhibited antifungal activity. | researchgate.net |

| Cytotoxic | Human leukemia HL-60 cells | Showed strong cytotoxic activity, comparable to SN-38. | researchgate.netx-mol.net |

| Cytotoxic | Nonneoplastic HEK293 and MRC-5 cells | Weaker cytotoxic activity compared to SN-38. | researchgate.netx-mol.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(2S,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione |

InChI |

InChI=1S/C12H15NO4/c1-6(2)4-8(14)10-12(17-10)9(15)5-7(3)13-11(12)16/h5-6,10H,4H2,1-3H3,(H,13,16)/t10-,12+/m1/s1 |

InChI Key |

DWCXXICTUDDKTB-PWSUYJOCSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@]2([C@H](O2)C(=O)CC(C)C)C(=O)N1 |

Canonical SMILES |

CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Initial Characterization

The story of flavipucine (B1248310) begins not with the (+) enantiomer, but with its mirror image. The antibiotic, then simply called flavipucine, was first isolated in 1968, with its proposed structure reported in 1972 from culture filtrates of the fungus Aspergillus flavipes. researchgate.netresearchgate.net There was initial discussion regarding its precise chemical structure, which was later confirmed through methods including X-ray crystallography. researchgate.net

It was not until later that the specific enantiomer, (+)-flavipucine, was isolated and fully characterized. In 2011, researchers investigating the secondary metabolites of an endophytic fungus, Phoma sp., discovered a flavipucine compound that exhibited a positive optical rotation. researchgate.netresearchgate.net This confirmed it as the enantiomer of the previously known, but configurationally unassigned, (-)-flavipucine. The absolute configuration of (+)-flavipucine was definitively established using quantum-chemical circular-dichroism (CD) calculations and extensive spectroscopic analysis. researchgate.netresearchgate.net This discovery effectively completed the family of four naturally occurring substituted 2,4-pyridiones, which includes the two enantiomeric side-chain analogues. researchgate.net

| Milestone | Description | Year | Key Fungal Source |

| Initial Isolation | First isolation of the antibiotic "flavipucine" (later identified as the (-) enantiomer). | 1968 | Aspergillus flavipes |

| Structure Proposal | The chemical structure of flavipucine was proposed. | 1972 | Aspergillus flavipes |

| (+)-Flavipucine Isolation | Isolation of the dextrorotatory enantiomer, (+)-flavipucine. | 2011 | Phoma sp. (endophytic) |

| Absolute Configuration | The absolute stereostructure of (+)-flavipucine was established. | 2011 | Phoma sp. (endophytic) |

Fungal Sources and Ecological Niches

Flavipucine and its isomers are produced by a variety of fungi occupying distinct ecological niches. The original (-)-flavipucine was isolated from Aspergillus flavipes and has also been found in other species like Cladobotryum rubrobrunnescens and Macrophoma species. researchgate.netnih.gov The producers of (+)-flavipucine, however, are often found in unique symbiotic or specialized environments.

(+)-Flavipucine has been notably isolated from endophytic fungi. researchgate.netnih.govfrontiersin.org Specifically, a strain of Phoma sp., living symbiotically within the tissues of the halophytic (salt-tolerant) plant Salsola oppositifolia, was identified as a producer. researchgate.netnih.govfrontiersin.orgtmkarpinski.comnih.gov Endophytes are microorganisms that reside within plants without causing apparent disease, and they are a rich source of novel bioactive compounds. The production of (+)-flavipucine by an endophyte highlights the chemical diversity that can arise from these plant-fungus relationships. nih.govfrontiersin.org Both (+) and (-) enantiomers of flavipucine have been reported from a Phoma sp. associated with this plant. frontiersin.orgtmkarpinski.com

The marine environment is another frontier for discovering novel fungal metabolites. Research has identified marine-derived fungal strains as producers of (+)-flavipucine. researchgate.net A marine-derived Phoma sp. has been reported to produce the compound. researchgate.net Fungi isolated from marine organisms, such as sponges, and from marine sediments are known to produce a wide array of structurally unique and pharmacologically active metabolites. researchgate.net The isolation of related compounds like dihydroisoflavipucin from fungi associated with marine sponges further underscores the potential of marine-derived fungi as a source for this class of molecules. researchgate.net

| Fungal Source | Ecological Niche | Compound(s) |

| Phoma sp. | Endophytic (from Salsola oppositifolia) | (+)-Flavipucine, (-)-Flavipucine researchgate.netfrontiersin.orgtmkarpinski.com |

| Phoma sp. | Marine-Derived | (+)-Flavipucine researchgate.net |

| Aspergillus flavipes | Terrestrial | (-)-Flavipucine researchgate.netresearchgate.net |

| Cladobotryum rubrobrunnescens | Mycophilic (grows on other fungi) | (-)-Flavipucine nih.gov |

| Botryosphaeria dothidea | Endophytic/Pathogenic | Dihydroisoflavipucine researchgate.net |

Endophytic Fungi as Producers

Isolation Techniques in Academic Research

The isolation of (+)-flavipucine from fungal cultures involves a multi-step process designed to extract and purify the compound from a complex mixture of metabolites. The general workflow begins with the cultivation of the fungus, followed by extraction and chromatographic separation. researchgate.netnumberanalytics.com

The producing fungus, such as Phoma sp., is first grown in a suitable culture medium. Researchers have utilized both solid and liquid fermentation methods. For instance, liquid-surface fermentations on a glucose/maltose medium have been successfully used to produce (+)-flavipucine. researchgate.netresearchgate.net

Following fermentation, the culture broth and/or mycelium are extracted using an organic solvent, commonly ethyl acetate (B1210297). researchgate.net This crude extract contains a mixture of secondary metabolites. To isolate the target compound, the extract is subjected to various chromatographic techniques. A common strategy involves initial fractionation using Solid-Phase Extraction (SPE). researchgate.net The active or desired fractions are then further purified, often using reverse-phase high-performance liquid chromatography (HPLC), to yield the pure compound. researchgate.net The identity and purity of the isolated (+)-flavipucine are then confirmed through spectroscopic methods. researchgate.netresearchgate.net

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Methodologies for Structural Determination

The foundational structure of flavipucine (B1248310) was established through extensive spectroscopic investigation, integrating data from several advanced methodologies. researchgate.netnumberanalytics.com The molecular formula was determined as C12H15NO4 through mass spectrometry, which showed a molecular ion peak at m/z 239. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in piecing together the connectivity of the atoms. numberanalytics.comcdnsciencepub.com Analysis of both ¹H and ¹³C NMR spectra allowed for the assignment of all proton and carbon signals, revealing the presence of an isovaleryl group, a methyl-substituted pyridone ring, and a spiro-epoxide functionality. cdnsciencepub.comrsc.org Infrared (IR) spectroscopy further supported this structure, with characteristic absorption bands indicating the presence of a conjugated amide (around 1670 cm⁻¹), a ketone (around 1730 cm⁻¹), and double bonds (1630 and 1610 cm⁻¹). cdnsciencepub.com

| Carbon Atom | Flavipucine (δ in ppm) | Isoflavipucine (δ in ppm) |

|---|---|---|

| 2 | 168.49 | - |

| 3 | 59.85 | - |

| 4 | 186.16 | - |

| 5 | 107.12 | - |

| 6 | 155.09 | - |

| 7 | 20.77 | - |

| 1' | 68.62 | - |

| 2' | 206.40 | - |

| 3' | 44.35 | - |

| 4' | 25.33 | - |

| 5' | 11.16 | - |

| 6' | 12.59 | - |

Chiral Analysis and Absolute Configuration Assignment

Determining the precise spatial arrangement of atoms, or stereochemistry, is critical. For (+)-Flavipucine, this was accomplished using chiroptical and crystallographic methods.

Circular Dichroism (CD) Spectroscopy in Configuration Analysis

Circular Dichroism (CD) spectroscopy, a technique sensitive to chiral molecules, was pivotal in assigning the absolute configuration of naturally occurring (+)-Flavipucine. researchgate.netmdpi.com Researchers compared the experimental CD spectrum of the natural product with quantum-chemically calculated spectra for the possible enantiomers. researchgate.net The strong correlation between the experimental data and the calculated spectrum for the (3R, 1'S) configuration allowed for its unambiguous assignment. researchgate.netmdpi.com This was a significant finding, as it established that this natural isolate was the enantiomer of the previously known, but configurationally unassigned, (-)-flavipucine. researchgate.net

X-ray Crystallography for Relative and Absolute Stereochemistry

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure by mapping electron density from a single crystal. nih.govwikipedia.org An X-ray analysis of synthetic (±)-flavipucine (a racemic mixture of both enantiomers) confirmed its constitution as 3'-isovaleryl-6-methyl-pyridine-3-spiro-2'-oxiran-2(1H),4(3H)-dione. researchgate.net This analysis also revealed the relative configuration of the oxirane (epoxide) ring. researchgate.net While this study was performed on the racemate, when combined with the results from CD spectroscopy, the absolute stereochemistry of (+)-Flavipucine could be confidently established. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Formula | C12H15O4N |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.506(5) |

| b (Å) | 8.765(5) |

| c (Å) | 11.981(7) |

| β (°) | 91.09(2) |

| Z (molecules/unit cell) | 4 |

Stereoisomers and Enantiomeric Forms of Flavipucine

Flavipucine exists as a pair of enantiomers: (+)-flavipucine and (-)-flavipucine. researchgate.net These molecules are non-superimposable mirror images of each other. While structurally identical in terms of atom connectivity, they differ in their three-dimensional arrangement and their interaction with polarized light. researchgate.net Interestingly, studies have shown no significant differences in the antibacterial and cytotoxic activities between the individual enantiomers and the racemic mixture. mdpi.comresearchgate.net

In addition to its enantiomer, flavipucine has a constitutional isomer known as isoflavipucine, where the isovaleryl group is attached to a different position. cdnsciencepub.comresearchgate.net Isoflavipucine can be formed from flavipucine through thermal isomerization. nih.gov Furthermore, related stereoisomers such as dihydroisoflavipucine have been isolated from natural sources, which possess two chiral centers and can therefore exist in four different stereoisomeric forms. researchgate.netacgpubs.org The isolation of different stereoisomers from natural sources suggests that the biosynthetic pathways are not strictly stereospecific. researchgate.net

Biosynthetic Pathways and Engineering

Proposed Biosynthetic Precursors and Intermediates

The molecular backbone of flavipucine (B1248310) is assembled from precursors derived from both primary and secondary metabolism. Isotope labeling experiments have been fundamental in identifying these foundational building blocks. Studies have shown that the main heterocyclic core is derived from acetate (B1210297) units, a hallmark of polyketide synthesis. rsc.org Specifically, labeling studies using [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetate confirmed their incorporation into the C1–C8 portion of the molecule. rsc.org

The side chain attached to the core is derived from the amino acid L-leucine. nih.govrsc.org The incorporation of [1-¹³C]L-leucine and [5-²H₃]L-leucine into the flavipucine structure by A. terreus provided clear evidence for its role as the amino acid precursor. rsc.org

The pathway proceeds through several proposed intermediates. Following the initial synthesis of a polyketide-amino acid hybrid, a key class of proposed intermediates is pyrrolinones. nih.govacs.orgacs.org It is hypothesized that these pyrrolinone precursors undergo significant oxidative rearrangement to form the final 2-pyridone and 2-pyrone structures found in flavipucine and its analogs. nih.govacs.orgx-mol.net A proposed biosynthetic route suggests a sequence starting from a linear precursor, which then undergoes heterocyclization to form a pyrrolinone intermediate. researchgate.net Subsequent proposed steps include oxidation, transamination, and ring arrangement, culminating in a final epoxidation to yield flavipucine. researchgate.net The heterologous expression of the biosynthetic gene cluster has also led to the identification of related compounds, such as dihydroisoflavipucine, which provide further insight into the pathway's intermediates. nih.govacs.orgx-mol.net

Table 1: Proposed Precursors and Intermediates in Flavipucine Biosynthesis

| Compound Type | Specific Molecule/Intermediate | Role in Pathway | Supporting Evidence |

|---|---|---|---|

| Polyketide Precursor | Acetate (from Acetyl-CoA/Malonyl-CoA) | Forms the C1-C8 backbone of the 2-pyridone core. | Isotope Labeling rsc.org |

| Amino Acid Precursor | L-Leucine | Forms the C8-derived side chain. | Isotope Labeling nih.govrsc.org |

| Intermediate Class | Pyrrolinones | Key precursor that undergoes oxidative rearrangement. | Heterologous Expression & Gene Inactivation nih.govacs.orgacs.org |

| Intermediate | Linear Polyketide-Amino Acid | Initial product released from the PKS-NRPS enzyme. | Proposed Pathway Models researchgate.net |

| Related Metabolite | Dihydroisoflavipucine | Co-produced during heterologous expression, suggesting a shared pathway. | Heterologous Expression nih.govnih.govacs.org |

| Related Metabolite | Isoflavipucine (B1264504) | Co-produced during heterologous expression, suggesting a shared pathway. | Gene Cluster Induction acs.orgnih.gov |

Enzymatic Mechanisms in Flavipucine Biosynthesis

The formation of (+)-Flavipucine is catalyzed by a suite of enzymes that work in a coordinated fashion. The central assembly line is a hybrid enzyme system that fuses two major classes of natural product biosynthesis, followed by crucial modification steps.

The core of flavipucine's structure is synthesized by a large, multidomain enzyme known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid. acs.orgnih.govresearchgate.net These megasynthases are common in fungi and are responsible for producing a wide array of structurally diverse metabolites by combining polyketide chains with amino acids. researchgate.netresearchgate.net

In the flavipucine pathway, the PKS module is responsible for assembling the polyketide portion from acetate units. rsc.org Fungal iterative PKS-NRPS hybrids typically possess a PKS module with a domain organization that includes a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), C-methyltransferase (CMeT), ketoreductase (KR), enoylreductase (ER), and an acyl carrier protein (ACP). rsc.org This assembly line iteratively adds building blocks to create a polyketide chain.

Following its synthesis, this polyketide chain is transferred to the NRPS module. The NRPS module consists of domains that recognize, activate, and incorporate a specific amino acid—in this case, L-leucine. nih.govrsc.org A typical NRPS module includes a condensation (C) domain, an adenylation (A) domain responsible for amino acid selection and activation, and a thiolation (T) domain (also called a peptidyl carrier protein or PCP) that holds the activated amino acid. rsc.org The C domain then catalyzes the formation of a peptide bond between the PKS-derived chain and the L-leucine, creating the final hybrid molecule that is then released for further processing. acs.org

Once the PKS-NRPS hybrid enzyme releases its product, a series of "tailoring" enzymes modify the structure to yield the final (+)-Flavipucine molecule. These post-assembly modifications are critical for generating the characteristic 2-pyridone ring and the epoxide moiety.

A key transformation is the conversion of a pyrrolinone intermediate into the 2-pyridone ring system. nih.govacs.orgrsc.org This is not a simple cyclization but an oxidative rearrangement. Research suggests that a specific protein, named FlvB, is responsible for this crucial step. rsc.org FlvB is proposed to perform a C–N bond oxidation and cleavage of the pyrrolinone precursor, which is an unprecedented mechanism for forming this type of heterocyclic ring. rsc.org This contrasts with other fungal 2-pyridone formation pathways that often involve ring expansion of tetramic acid precursors catalyzed by cytochrome P450 enzymes. acs.org

Heterocyclization: Formation of a pyrrolinone ring from the linear PKS-NRPS product. researchgate.net

Oxidative Ring Rearrangement: The FlvB-catalyzed conversion of the pyrrolinone to the 2-pyridone core. rsc.org

Transamination and Ring Arrangement: Further modifications to the heterocyclic structure. researchgate.net

Epoxidation: The final step is believed to be an epoxidation reaction to form the reactive epoxide ring on the side chain, yielding the final flavipucine molecule. researchgate.net

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Pathways

Biosynthetic Engineering for Analog Generation and Yield Enhancement

The biosynthetic pathway of (+)-flavipucine presents a target for genetic manipulation to produce novel derivatives and improve production titers. Engineering efforts primarily focus on the heterologous expression of the biosynthetic gene cluster (BGC) and modification of regulatory elements.

Analog Generation through Heterologous Expression

A significant breakthrough in generating flavipucine analogs came from the heterologous expression of its entire biosynthetic gene cluster in a host organism. When the flavipucine BGC from Aspergillus terreus was expressed in Aspergillus nidulans, it resulted in the production not only of flavipucine (1) and the known intermediate dihydroisoflavipucine (3), but also six previously uncharacterized flavipucine-related compounds. x-mol.netnih.gov This work demonstrated that the enzymatic machinery of the host, combined with the introduced gene cluster, could lead to novel chemical structures through oxidative rearrangements of pathway intermediates. x-mol.netnih.gov

The generation of these unique analogs provides insight into the plasticity of the flavipucine biosynthetic pathway and the potential for creating new molecules with potentially different biological activities. The novel compounds produced included three distinct classes of heterocycles, showcasing unprecedented pathways for forming 2-pyridone and 2-pyrone structures from pyrrolinone precursors. x-mol.netnih.govacs.org

This approach of moving a complete BGC to a new host, often termed "genome mining" or "heterologous expression," is a powerful strategy for activating silent or poorly expressed gene clusters and for generating novel chemical diversity without requiring a deep, mechanistic understanding of each enzyme. nii.ac.jp The substrate promiscuity of the core polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme is a key factor, as some of these enzymes can accept alternative amino acid precursors, leading to further possibilities for analog generation. nih.govrsc.org

**Table 1: Flavipucine-Related Analogs Generated via Heterologous Expression in A. nidulans*** *This table summarizes the compounds produced from the heterologous expression of the flavipucine biosynthetic gene cluster. The production of these novel analogs highlights the potential of this engineering strategy.

| Compound Name | Class/Structure Type | Note | Reference |

| Flavipucine | 2-Pyridone | Parent compound | x-mol.netnih.gov |

| Dihydroisoflavipucine | Pyrrolinone | Known biosynthetic intermediate | x-mol.netnih.gov |

| Unnamed Analogs (6) | 2-Pyridones, 2-Pyrones, Pyrrolinones | Novel structures generated through oxidative rearrangements in the host | x-mol.netnih.gov |

Yield Enhancement Strategies

Increasing the production yield of (+)-flavipucine and its analogs is a critical aspect of biosynthetic engineering. While specific yield-enhancement data for flavipucine is not extensively detailed in the literature, several genetic engineering strategies applicable to fungal secondary metabolites have been proposed and demonstrated for related compounds. researchgate.net

One primary strategy is the overexpression of pathway-specific positive regulatory genes. nih.gov For instance, in Tolypocladium ophioglossoides, the overexpression of the Zn2Cys6 transcription factor, TopC, which regulates a pyridone alkaloid biosynthetic gene cluster, led to the activation of a previously silent cluster and a "substantial accumulation" of the resulting products, including asperpyridone A and trichodin A. nih.gov Applying a similar approach by identifying and overexpressing the specific transcriptional activator within the flavipucine gene cluster could significantly enhance its production.

Further strategies for yield enhancement include:

Optimization of Growth and Culture Conditions: The production of secondary metabolites is often highly sensitive to physical and chemical parameters such as temperature, pH, and the composition of the growth medium. ntu.edu.sg Systematically varying these conditions can uncover environments that favor high-yield production. ntu.edu.sg

Genetic Engineering of the Host Strain: Modifying the host organism to increase the supply of essential precursors, such as specific amino acids or malonyl-CoA, can drive metabolic flux towards the desired secondary metabolite pathway. rsc.org

Gene Knockout: Deleting genes responsible for competing metabolic pathways can redirect cellular resources towards the biosynthesis of the target compound. dntb.gov.ua

These approaches, particularly the overexpression of regulatory genes and the heterologous expression in an optimized host, represent promising avenues for improving the manufacturing viability of (+)-flavipucine and its novel derivatives. x-mol.netnih.gov

Chemical Synthesis Approaches

Total Synthesis Strategies of (+)-Flavipucine and Related Compounds

The total synthesis of flavipucine (B1248310) has been a subject of study since the elucidation of its revised structure. These efforts have not only successfully produced the natural product and its enantiomer but also various related compounds, providing valuable insights into its chemistry and potential biological activity.

Initial efforts in the synthesis of flavipucine were concurrent with the final determination of its chemical structure. The structure of the antibiotic, first isolated from Aspergillus flavipes, was initially proposed incorrectly but was later revised to the spirobicyclic epoxide structure (3'-isovaleryl-6-methylpyridine-3-spiro-2'-oxiran-2(1H),4(3H)-dione). researchgate.net This revision was a crucial step that paved the way for meaningful synthetic strategies.

Two research groups independently reported the first total syntheses of racemic flavipucine in 1976. The group led by N. L. Wendler at Merck Sharp & Dohme Research Laboratories reported a total synthesis of (±)-flavipucine and its diastereoisomer, (±)-isoflavipucine. rsc.org Shortly thereafter, the team of J. A. Findlay and J. Krepinsky, who had contributed to the structural revision, published their own successful racemic synthesis. researchgate.nettandfonline.comtandfonline.com

A significant challenge in these early stages was confirming the stereochemistry of the synthetic product. The synthetic racemic (±)-flavipucine exhibited a different melting point (153–155°C) from the natural (-)-flavipucine (130–131°C). cdnsciencepub.com This discrepancy raised questions about the correctness of the synthetic route or the assigned structure. The issue was ultimately resolved through X-ray crystallographic analysis of the synthetic racemic crystals, which confirmed the proposed spiro-epoxide structure and established the relative configuration of the oxirane ring as Z. researchgate.netcdnsciencepub.com Attempts to perform X-ray analysis on the natural (-)-flavipucine had previously been unsuccessful. cdnsciencepub.com Another challenge involved the reactivity of key intermediates; for instance, the synthon prepared by Findlay's group from 4-hydroxy-6-methyl-2-pyridone and isobutylglyoxal (B3064693) was observed to readily form ethers when treated with alcohols, demonstrating the delicate nature of the functional groups. tandfonline.com

Inspired by the proposed biosynthetic pathway of flavipucine and related fungal metabolites, researchers have developed biomimetic and bioinspired synthetic routes. researchgate.netx-mol.comresearchgate.net These strategies aim to mimic the plausible biological construction of the molecule. Studies involving heterologous expression of the flavipucine biosynthetic gene cluster have provided significant insights, suggesting the formation of the 2-pyridone structure occurs via oxidative rearrangement of a pyrrolinone precursor. x-mol.netnih.govacs.org

A key biomimetic synthesis of (±)-flavipucine, (±)-isoflavipucine, and the related natural product (±)-rubrobramide was reported by Kuramochi and colleagues. x-mol.comnih.govdntb.gov.ua This approach is centered around a regioselective Darzens reaction between an α-bromo-β-ketoamide and isobutyl glyoxal (B1671930). x-mol.comnih.gov This reaction constructs the crucial epoxy-ketoamide fragment. In this synthesis, an epoxyimide is formed, which, after deprotection and formation of the pyridone ring, yields (±)-flavipucine. x-mol.comnih.gov The diastereomer, (±)-isoflavipucine, can then be obtained through thermal isomerization of (±)-flavipucine. x-mol.comnih.govresearchgate.net This bioinspired route is notable for its efficiency and its ability to generate multiple related natural products from a common precursor.

The proposed biosynthetic pathway involves several steps, including the synthesis of a linear precursor by a PKS-NRPS (Polyketide Synthase-Non-Ribosomal Peptide Synthetase) hybrid enzyme, followed by heterocyclization, oxidation, transamination, ring arrangement, and a final epoxidation step to yield flavipucine. researchgate.net

While the initial total syntheses produced racemic mixtures, subsequent work has addressed the synthesis of specific enantiomers. The naturally occurring antibiotic is (-)-flavipucine. researchgate.net However, its enantiomer, (+)-flavipucine, was later isolated from the endophytic fungus Phoma sp. and its absolute configuration was determined using quantum-chemical circular-dichroism calculations. researchgate.netmdpi.com

The synthesis of both enantiomers of flavipucine has been accomplished, allowing for comparative studies of their biological activities. mdpi.comtus.ac.jp Kusakabe et al. synthesized both enantiomers and evaluated their antibacterial and cytotoxic activities. mdpi.comtus.ac.jp Interestingly, their research found no significant differences in the biological activity between the racemates and the individual enantiomers of flavipucine. mdpi.com While many modern syntheses focus on achieving high enantioselectivity through chiral catalysts or auxiliaries, the approaches for flavipucine have often relied on the synthesis of the racemate followed by resolution, or the use of chiral starting materials derived from nature. The synthesis of analogs has also been a focus, providing further insight into structure-activity relationships. semanticscholar.orgacs.org

Biomimetic Synthetic Routes

Synthesis of Racemic Flavipucine and its Diastereoisomers

The first successful syntheses of flavipucine yielded the racemic form, (±)-flavipucine, along with its diastereomer, (±)-isoflavipucine. tandfonline.comrsc.org These syntheses provided crucial confirmation of the molecule's structure.

In the route developed by Findlay et al., the key intermediate was formed by reacting 4-hydroxy-6-methyl-2-pyridone with isobutylglyoxal. researchgate.nettandfonline.comtandfonline.com This intermediate was then directly oxidized using t-butyl hydroperoxide to give a mixture of (±)-flavipucine and (±)-isoflavipucine in a 1:1 ratio. tandfonline.com The two diastereomers were then separated by fractional crystallization to yield pure (±)-flavipucine. tandfonline.com

The synthesis by Wendler's group at Merck also produced both diastereomers. Their approach involved the epoxidation of a diacetate precursor. Treatment of this precursor with alkaline hydrogen peroxide or potassium t-butoxide in t-butyl hydroperoxide yielded a mixture of (±)-flavipucine and its diastereoisomer. The thermal isomerization of flavipucine to isoflavipucine (B1264504) is a known transformation, further highlighting the relationship between these two compounds. x-mol.comnih.gov

The biomimetic synthesis reported by Kuramochi also produces the racemic mixture. x-mol.comnih.gov An epoxyimide precursor is deprotected, leading to the formation of the pyridone ring to give (±)-flavipucine, which can then be isomerized to (±)-isoflavipucine. x-mol.comnih.gov

Table 1: Comparison of Key Reagents in Racemic Syntheses of Flavipucine

| Synthetic Route | Starting Pyridone | Key Reagent(s) for Core Assembly | Epoxidizing Agent | Reference(s) |

|---|---|---|---|---|

| Findlay et al. | 4-hydroxy-6-methyl-2-pyridone | Isobutylglyoxal | t-Butyl hydroperoxide | researchgate.net, tandfonline.com |

| Wendler et al. | 3-isovaleryl-4-hydroxy-6-methyl-2-pyridone | Acetic anhydride (B1165640) (to form diacetate intermediate) | Alkaline H₂O₂ or KOBuᵗ/t-BuOOH | |

| Kuramochi et al. | (Biomimetic) | α-bromo-β-ketoamide, Isobutyl glyoxal | Darzens Reaction (forms epoxide) | nih.gov, x-mol.com |

Synthetic Methodologies for Pyridione Epoxide Core Construction

The construction of the spiro-pyridione epoxide core is the central challenge in the synthesis of flavipucine. Several distinct methodologies have been successfully employed to create this unique structural motif.

One of the earliest methods involves the oxidation of a precursor . In the Findlay synthesis, a C-acylated pyridone adduct, 3-(1-hydroxy-3-methyl-2-oxobutyl)-4-hydroxy-6-methyl-2-pyridone, is treated with an oxidizing agent like t-butyl hydroperoxide. tandfonline.com This reaction directly installs the epoxide ring across the dicarbonyl side chain to form the spirocyclic core. tandfonline.com Similarly, the Wendler synthesis utilizes oxidation of an enol diacetate intermediate with reagents such as alkaline hydrogen peroxide to form the epoxide.

A second powerful strategy is the Darzens condensation reaction . This method is a cornerstone of the biomimetic synthesis developed by Kuramochi and his team. x-mol.comnih.gov A regioselective Darzens reaction occurs between isobutyl glyoxal and an α-bromo-β-ketoamide. x-mol.comnih.gov This step simultaneously forms a C-C bond and the epoxide ring, efficiently constructing a key precursor to the final pyridione system. This approach is particularly elegant as it mimics a plausible biosynthetic step. x-mol.comnih.gov

A third general approach involves cyclization and rearrangement reactions . Insights from heterologous expression studies suggest that the pyridone ring itself can be formed from the oxidative rearrangement of pyrrolinone precursors, indicating that the core can be assembled through complex cascade reactions in nature. x-mol.netacs.org While challenging to replicate chemically, these biosynthetic insights inspire laboratory syntheses that use cascade or tandem reactions to build molecular complexity rapidly. nih.gov For example, the construction of the related rubrobramide (B1680257) core was achieved in a single step via a cascade reaction from an α,β-epoxy-γ-lactam. x-mol.comnih.gov

Table 2: Methodologies for Pyridione Epoxide Core Construction

| Methodology | Description | Key Reaction Type | Example from Synthesis | Reference(s) |

|---|---|---|---|---|

| Precursor Oxidation | An existing side chain on the pyridone ring is oxidized to form the spiro-epoxide. | Oxidation | Treatment of a pyridone-adduct with t-butyl hydroperoxide. | tandfonline.com |

| Darzens Condensation | An α-halo-ketoamide reacts with a glyoxal to form an epoxy-ketoamide structure. | Condensation / Epoxidation | Reaction of an α-bromo-β-ketoamide with isobutyl glyoxal. | nih.gov, x-mol.com |

| Cyclization/Rearrangement | The heterocyclic core is formed through intramolecular cyclization or rearrangement, often inspired by biosynthesis. | Cascade/Cyclization | Formation of the pyridone ring from a linear epoxyimide precursor after deprotection. | nih.gov, x-mol.net, x-mol.com |

Biological Activities and Mechanistic Studies Preclinical Focus

Investigations of Antimicrobial Efficacy

(+)-Flavipucine has demonstrated a notable range of antimicrobial activities, with studies exploring its effects on both fungal and bacterial pathogens.

Antifungal Spectrum and Potency in In Vitro Models

Isolated from an endophytic Phoma sp., (+)-Flavipucine has shown significant antifungal properties. researchgate.net Research highlights its strong inhibitory effects against specific plant pathogenic fungi. researchgate.netnih.gov In vitro assays revealed potent activity against Phytophthora infestans, with an inhibitory concentration (IC90) as low as 7.81 parts per million (ppm). researchgate.netnih.gov Furthermore, it demonstrated inhibitory action against Septoria tritici at a concentration of 31.3 ppm. researchgate.netnih.gov The enantiomer, (–)-flavipucine, has also been noted for its antifungal activity. mdpi.com

Table 1: Antifungal Activity of (+)-Flavipucine

| Fungal Strain | Concentration for 90% Inhibition (IC90) | Reference |

|---|---|---|

| Phytophthora infestans | 7.81 ppm | researchgate.netnih.gov |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

(+)-Flavipucine has exhibited a moderate spectrum of antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. researchgate.net In disc diffusion assays, (+)-Flavipucine at a concentration of 15 μg per 6 mm disc created inhibition zones of 16 mm against Bacillus subtilis, 17 mm against Staphylococcus aureus (both Gram-positive), and 11 mm against Escherichia coli (Gram-negative). frontiersin.org Further studies have confirmed its bactericidal activity against Bacillus subtilis. researchgate.netnih.gov Interestingly, research indicates that the pyridione epoxide moiety within the flavipucine (B1248310) structure is a key pharmacophore for its antibacterial effect against B. subtilis. researchgate.netnih.gov Both the racemic mixture and the individual enantiomers of flavipucine have been shown to be active. mdpi.com The enantiomer, (–)-Flavipucine, was reported to have a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against both B. subtilis and E. coli. frontiersin.org

Table 2: Antibacterial Activity of (+)-Flavipucine (Disc Diffusion Assay)

| Bacterial Strain | Gram Stain | Inhibition Zone (15 μ g/disc ) | Reference |

|---|---|---|---|

| Bacillus subtilis | Positive | 16 mm | frontiersin.org |

| Staphylococcus aureus | Positive | 17 mm | frontiersin.org |

Antiprotozoal Activity Research

Beyond its antimicrobial properties, (+)-Flavipucine has been investigated for its potential against various protozoan parasites.

Studies on Antileishmanial Potency

Bioassay-guided fractionation of extracts from the endophytic fungus Multiguttulispora sp. led to the isolation of flavipucine, which was subsequently evaluated for its activity against Leishmania donovani, the causative agent of leishmaniasis. mdpi.comnih.gov In these studies, flavipucine demonstrated low micromolar antileishmanial activity. mdpi.com It exhibited an effective concentration (EC50) that, while less potent than the standard drug amphotericin B, was accompanied by a more favorable cytotoxicity profile, indicating a better selectivity index in the Leishmania assay. mdpi.com

Anti-Trypanosomal Activity Evaluations

The compound has also been assessed for its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Research has shown that flavipucine exhibits moderate activity against T. cruzi. mdpi.com These findings position flavipucine as a compound of interest for further investigation in the context of developing new treatments for trypanosomiasis.

Table 3: Antiprotozoal Activity of Flavipucine

| Protozoan Parasite | Activity Level | Reference |

|---|---|---|

| Leishmania donovani | Low micromolar | mdpi.com |

Antimalarial Potential and Target Pathway Hypotheses (e.g., Apicoplast Metabolism)

The potential of (+)-Flavipucine as an antimalarial agent has been explored, with a particular focus on the parasite's apicoplast. malariaworld.orgufmg.brufmg.brnih.gov The apicoplast is a non-photosynthetic plastid found in Plasmodium parasites, the causative agents of malaria. malariaworld.orgufmg.brufmg.brnih.gov This organelle contains metabolic pathways that are similar to those in plants and are essential for the parasite's survival, making them attractive targets for drug discovery. malariaworld.orgufmg.brufmg.brnih.govresearchgate.net

Some phytotoxins produced by fungi are known to target these plastid metabolic pathways, suggesting they could also be effective as antimalarial drugs. malariaworld.orgufmg.brufmg.brnih.gov Bioactivity-guided fractionation of an extract from the endophytic fungus Botryosphaeria dothidea yielded a mixture of phytotoxins including flavipucine. malariaworld.orgufmg.br While a different compound from the same extract, dothilactaene B, showed moderate in vitro antiplasmodial activity, the fraction containing flavipucine did not exhibit antiplasmodial activity in that particular study. researchgate.netmalariaworld.org However, the hypothesis that compounds like flavipucine could target the apicoplast remains a valid avenue for future research, given the established link between some phytotoxins and the disruption of these essential parasite-specific pathways. malariaworld.orgufmg.brufmg.brnih.gov

Phytotoxic Effects and Agricultural Relevance

(+)-Flavipucine, as part of an isomeric mixture of phytotoxins, has demonstrated significant phytotoxic activity. researchgate.netufmg.brnih.gov This mixture, isolated from the endophytic fungus Botryosphaeria dothidea, displayed strong phytotoxicity against both dicotyledonous and monocotyledonous plants. researchgate.netufmg.br The fungus itself, a member of the Botryosphaeriaceae family, is known to cause various plant diseases, including leaf spots, fruit rots, and cankers in a wide range of host plants. ufmg.brnih.gov

The agricultural relevance of (+)-Flavipucine stems from its role as a phytotoxin produced by a plant pathogenic fungus. ufmg.brnih.gov The production of such phytotoxins is a mechanism implicated in the development of disease symptoms in infected plants. researchgate.net The ability of these compounds to inhibit plant-like metabolic pathways suggests their potential role in the pathogenicity of the fungus. nih.gov Some phytotoxins released by these fungi are known to target metabolic pathways within the plastids of plant cells. ufmg.brnih.gov

Cytotoxicity in Cancer Cell Lines

(+)-Flavipucine has been evaluated for its cytotoxic effects against various human cancer cell lines, demonstrating notable antiproliferative activity. researchgate.netx-mol.netnih.gov Research has shown that flavipucine exhibits strong cytotoxic activity against human leukemia HL-60 cells, with a reported half-maximal inhibitory concentration (IC50) of 1.8 µM. researchgate.netmdpi.com This level of activity is comparable to that of SN-38, the active metabolite of the chemotherapy drug irinotecan. researchgate.netx-mol.netnih.gov

In addition to its potent effect on leukemia cells, a mixture containing flavipucine showed cytotoxicity towards melanoma (SK-MEL) and ovarian cancer (SK-OV-3) cell lines. researchgate.net However, the same mixture did not exhibit toxicity against KB (a human oral carcinoma cell line) and BT-549 (a breast ductal carcinoma cell line). researchgate.net Interestingly, studies have observed no significant differences in the cytotoxic activity between the racemic mixture and the individual enantiomers of flavipucine. researchgate.netmdpi.com

| Cell Line | Cancer Type | Reported Activity | IC50 (µM) | Source |

|---|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Strongly cytotoxic | 1.8 | researchgate.netmdpi.com |

| SK-MEL | Melanoma | Cytotoxic | Not Specified | researchgate.net |

| SK-OV-3 | Ovarian Cancer | Cytotoxic | Not Specified | researchgate.net |

| KB | Human Oral Carcinoma | No toxicity observed | Not Applicable | researchgate.net |

| BT-549 | Breast Ductal Carcinoma | No toxicity observed | Not Applicable | researchgate.net |

A critical aspect of anticancer drug evaluation is selective toxicity towards malignant cells over healthy, non-cancerous cells. Studies on (+)-Flavipucine have indicated a degree of differential cytotoxicity. The cytotoxic activity of flavipucine against non-neoplastic cells, such as human embryonic kidney cells (HEK293) and human normal lung fibroblasts (MRC-5), was found to be weaker than that of the conventional anticancer agent SN-38. researchgate.netx-mol.netnih.govresearchgate.net This suggests that while flavipucine is highly potent against certain cancer cells like HL-60, it may exert a less detrimental effect on normal cells compared to established chemotherapeutics. x-mol.netnih.gov This differential effect points towards a potential therapeutic window, a desirable characteristic for an anticancer compound. mdpi.com

In Vitro Assessment of Antiproliferative Effects

Elucidation of Molecular Mechanisms of Action

The biological activity of (+)-Flavipucine is closely linked to its distinct chemical structure. The pyridione epoxide moiety is considered a key pharmacophore, the part of the molecule responsible for its biological action. researchgate.netx-mol.netnih.govmdpi.com This structural feature has been identified as crucial for the bactericidal activity of flavipucine against Bacillus subtilis. researchgate.netx-mol.netnih.gov The presence of the reactive epoxide ring on the pyridone core is a common feature among this family of fungal metabolites and is believed to be fundamental to their bioactivities. mdpi.comuni-wuerzburg.de

The precise cellular and molecular targets of (+)-Flavipucine that mediate its cytotoxic effects are still under investigation. However, its origin as a phytotoxin offers clues. Phytotoxins from plant pathogenic fungi are known to interfere with essential metabolic pathways in plant plastids. ufmg.brnih.gov Given the similarity between plant plastids and the apicoplast organelle in parasites like Plasmodium, it has been suggested that these pathways could be a target. ufmg.brnih.gov

In the context of its broader bioactivity, molecular docking simulations have suggested potential interactions with specific enzymes. For instance, studies on its antiprotozoal properties proposed that flavipucine might bind to cruzipain, a major cysteine protease in Trypanosoma cruzi. mdpi.com While this target is specific to the parasite, it demonstrates the compound's potential to interact with enzymatic targets. The mechanism in human cancer cells likely involves the induction of cell death, but the specific proteins or pathways that (+)-Flavipucine directly binds to or modulates to achieve its antiproliferative effects require further elucidation.

Structure Activity Relationship Sar Studies and Analog Development

Systematic Evaluation of Flavipucine (B1248310) Analogues and Derivatives

Early and significant research into flavipucine analogues involved the synthesis and evaluation of a series of compounds with variations in both the side chain and the core pyridone nucleus. nih.govacs.org In a foundational study, analogues were prepared where the natural isovaleryl side chain was replaced with other acyl groups, including acetyl, isobutyryl, pivaloyl, and octanoyl moieties. nih.gov The evaluation of these compounds for antibacterial and antifungal activity revealed that modifying the side chain could significantly impact potency. Notably, the analogue featuring an octyl side chain demonstrated enhanced activity against several bacterial and fungal strains when compared to the parent compound, (+)-Flavipucine. nih.gov This work also included the preparation of diastereoisomeric pairs of these analogues. nih.gov

More recent investigations have expanded upon this by synthesizing a variety of racemic lactams, including derivatives where the isovaleryl group is replaced by other functionalities, such as a phenylacetyl group (phenylflavipucine). x-mol.netresearchgate.netnih.gov The antibacterial and cytotoxic activities of these derivatives were systematically evaluated. x-mol.netnih.gov Among the tested compounds, flavipucine and phenylflavipucine were found to exhibit bactericidal activity specifically against the Gram-positive bacterium Bacillus subtilis. x-mol.netresearchgate.netnih.gov Furthermore, these studies highlighted the potent cytotoxic effects of flavipucine, particularly against human leukemia HL-60 cells, with an activity level comparable to the active metabolite of irinotecan, SN-38. x-mol.netresearchgate.netnih.gov

Table 1: Biological Activity of Selected Flavipucine Analogues

| Compound | Side Chain Modification | Key Biological Activity Findings | Reference |

|---|---|---|---|

| (+)-Flavipucine | Isovaleryl (natural) | Antibacterial activity against B. subtilis; strong cytotoxic activity against HL-60 cells. | x-mol.netresearchgate.net |

| Octanoyl Analogue | Octanoyl | Enhanced antibacterial and antifungal activity compared to the natural product. | nih.gov |

| Phenylflavipucine | Phenylacetyl | Bactericidal activity against B. subtilis. | x-mol.netresearchgate.net |

| Acetyl Analogue | Acetyl | Evaluated for antibacterial and antifungal activity. | nih.gov |

| Pivaloyl Analogue | Pivaloyl | Evaluated for antibacterial and antifungal activity. | nih.gov |

Influence of Stereochemistry on Biological Activity Profiles

The flavipucine molecule possesses two stereocenters, giving rise to different stereoisomers. The influence of this stereochemistry on biological activity has been a key point of investigation. Both (+)-flavipucine and its enantiomer, (–)-flavipucine, have been reported to possess antibacterial and antifungal activity. mdpi.com

To elucidate the specific role of stereochemistry, a comparative study evaluated the antibacterial and cytotoxic activities of racemic flavipucine alongside both of its purified enantiomers. x-mol.netresearchgate.netmdpi.com The results of these evaluations were definitive, indicating that no significant differences exist between the biological activities of the racemic mixture and the individual enantiomers. x-mol.netresearchgate.netmdpi.comresearchgate.net This suggests that for the observed antibacterial and cytotoxic effects of flavipucine itself, the specific stereochemical configuration at its chiral centers is not a critical determinant for its interaction with its biological targets. mdpi.com

In the context of synthetic analogues, which can introduce additional stereocenters, the separation and characterization of individual diastereoisomeric pairs have been accomplished, allowing for a more detailed, albeit complex, analysis of stereochemical influence within derivative structures. nih.govacs.org

Correlation of Structural Motifs with Specific Biological Functions

SAR studies have successfully identified the core structural components of (+)-Flavipucine that are essential for its biological activity. x-mol.netresearchgate.net The pyridione epoxide moiety is consistently identified as the primary pharmacophore responsible for the antibacterial activity against Bacillus subtilis. x-mol.netresearchgate.netmdpi.comresearchgate.net This indicates that the fused pyridone and oxirane (epoxide) ring system is crucial for its bactericidal action.

While the pyridione epoxide core is essential, the acyl side chain also plays a significant role in modulating the biological function. researchgate.net The carbonyl group within this side chain is considered to be important for imparting activity. researchgate.net Furthermore, modifications to the length and nature of this side chain directly influence the potency of the compound. As noted previously, extending the alkyl chain to an octyl group resulted in enhanced antibacterial and antifungal properties compared to the natural isovaleryl group. nih.gov Similarly, the introduction of an aromatic ring, as seen in phenylflavipucine, retains the bactericidal activity, demonstrating that this position is amenable to modification for tuning the biological profile. x-mol.netresearchgate.net

Challenges and Future Directions in + Flavipucine Research

Advancements in Biosynthetic Pathway Manipulation

The biosynthesis of flavipucine (B1248310) in fungi like Aspergillus terreus involves a complex interplay of enzymes, including a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid. acs.orgfrontiersin.org While the core gene cluster responsible for producing isoflavipucine (B1264504) and dihydroisoflavipucine has been identified, the precise enzymatic steps leading to (+)-Flavipucine remain partially understood. acs.orgnih.gov A significant challenge lies in the fact that gene knockout studies in the native producer, while identifying involved proteins, often fail to yield observable intermediates, hindering a complete elucidation of the pathway. researchgate.netmdpi.com

Future research is focused on overcoming these hurdles through advanced genetic techniques. Heterologous expression of the flavipucine biosynthetic gene cluster in more genetically tractable fungal hosts, such as Aspergillus nidulans, has already proven to be a valuable strategy. acs.orgx-mol.netnih.govacs.org This approach has not only confirmed the production of flavipucine but has also led to the discovery of novel, unnatural flavipucine-related products, offering insights into the formation of the 2-pyridone and 2-pyrone structures through oxidative rearrangements of pyrrolinone precursors. acs.orgx-mol.netacs.org Further manipulation of these heterologous systems, including targeted gene inactivation and chemical complementation, will be crucial for dissecting the roles of each enzyme in the pathway and for potentially engineering the production of novel derivatives. acs.orgx-mol.net

Novel Synthetic Methodologies for Complex Analogues

The total synthesis of (±)-flavipucine and its diastereomer, (±)-isoflavipucine, has been successfully achieved, providing a foundation for creating more complex analogues. rsc.orgresearchgate.net Bioinspired synthetic strategies have also been developed, mimicking the proposed natural formation of these compounds. x-mol.com These syntheses often involve key steps like the Darzens reaction to construct the crucial epoxyketone intermediate. x-mol.com

The future of synthetic efforts in this area lies in the development of more efficient and stereoselective methods to access not only the natural product but also a diverse library of analogues. afjbs.com This includes exploring novel catalytic systems, such as transition metal and organocatalysts, to achieve high precision and yield. afjbs.com The development of cascade reactions, where multiple bonds are formed in a single step, and the application of flow chemistry are promising avenues to streamline the synthesis of complex flavipucine derivatives. afjbs.com Such advancements will be instrumental in probing the structure-activity relationships of this compound class.

Expansion of Biological Target Identification and Mechanistic Understanding

Initial studies have revealed that (+)-Flavipucine exhibits both antibacterial and antifungal activities. researchgate.netmdpi.com It has shown activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria like Escherichia coli. frontiersin.orgtamu.edu Furthermore, research on flavipucine and its derivatives has highlighted their cytotoxic activity against various cancer cell lines, with flavipucine demonstrating notable potency against human leukemia HL-60 cells. researchgate.netmdpi.comnih.gov Interestingly, the pyridione epoxide moiety is considered a key pharmacophore for its antibacterial activity against B. subtilis. researchgate.netmdpi.comnih.gov

A significant challenge moving forward is the precise identification of the molecular targets of (+)-Flavipucine. While its broad bioactivity is established, the specific cellular components it interacts with to exert its effects are not fully known. Future research will likely employ a range of techniques, including affinity chromatography, proteomics, and genetic screening, to pinpoint its biological targets. Understanding the mechanism of action at a molecular level is critical for its development as a potential therapeutic agent. Moreover, studies have indicated that there are no significant differences in the biological activity between the racemates and enantiomers of flavipucine, a finding that warrants further investigation to understand the compound's interaction with its biological targets. researchgate.netnih.gov

Potential for Derivatization Towards Enhanced Bioactivity and Selectivity

The synthesis of flavipucine analogues has already demonstrated the potential for improving its biological properties. nih.gov For instance, an analogue with an octyl side chain exhibited enhanced activity against several bacteria and fungi compared to the parent compound. nih.gov This highlights the promise of derivatization in tuning the bioactivity and selectivity of flavipucine.

Future efforts will focus on creating a diverse range of derivatives by modifying various parts of the flavipucine scaffold. Structure-activity relationship (SAR) studies will be crucial in guiding these synthetic efforts, aiming to identify modifications that enhance potency against specific pathogens or cancer cell types while minimizing off-target effects. mdpi.comdoi.org The goal is to develop derivatives with improved pharmacokinetic properties and a better therapeutic index, making them more suitable for potential clinical applications. The synthesis and evaluation of compounds like phenylflavipucine have already shown promise in this regard, displaying bactericidal activity against Bacillus subtilis. researchgate.netnih.gov

Exploration of New Natural Sources and Bioprospecting

(+)-Flavipucine and its related compounds have been isolated from various fungal species, including Aspergillus terreus, Aspergillus flavipes, Phoma sp., and Cladobotryum rubrobrunnescens. acs.orgfrontiersin.orgnih.gov The discovery of (+)-Flavipucine from an endophytic fungus, Phoma sp., isolated from the plant Salsola oppositifolia, underscores the potential of exploring unique ecological niches for novel bioactive compounds. researchgate.netfrontiersin.orgtmkarpinski.com

The vast and largely untapped diversity of fungi presents a significant opportunity for discovering new flavipucine analogues or entirely new related compounds. nih.gov Bioprospecting efforts, particularly targeting endophytic and marine-derived fungi, are likely to yield novel producers of these valuable metabolites. researchgate.netnih.gov The "One Strain Many Compounds" (OSMAC) approach, which involves cultivating a single fungal strain under various conditions to induce the production of different secondary metabolites, will also be a valuable tool in this exploration. researchgate.net

Integration of Omics Technologies in Flavipucine Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and integrated approach to advancing flavipucine research. um.edu.my Genome mining of fungi like Aspergillus terreus has been instrumental in identifying the biosynthetic gene clusters for secondary metabolites, including the one responsible for flavipucine. frontiersin.orgnih.govresearchgate.netresearchgate.net

The future integration of these technologies will provide a more holistic understanding of flavipucine. Transcriptomics can reveal how the expression of biosynthetic genes is regulated in response to different environmental cues. x-mol.net Proteomics can identify the enzymes involved in the biosynthetic pathway and potentially uncover their specific functions. Metabolomics, particularly when coupled with advanced analytical techniques like UHPLC-HRMS and molecular networking, can be used to profile the full spectrum of metabolites produced by a fungal strain, aiding in the discovery of new flavipucine-related compounds and intermediates. researchgate.netscilit.com This integrated omics approach will not only accelerate the elucidation of the biosynthetic pathway but also facilitate the discovery and development of novel, bioactive flavipucine analogues. ntu.edu.sg

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.